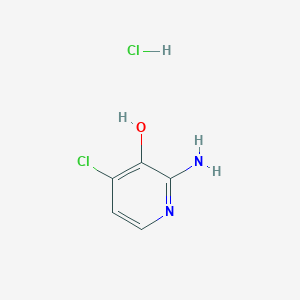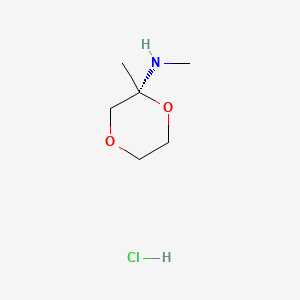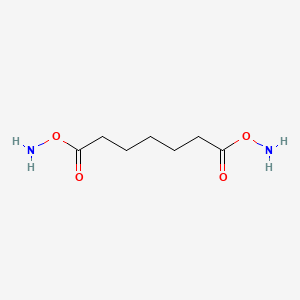
(2-Aminopropyl)(2-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminopropil)(2-feniletil)amina es un compuesto orgánico que pertenece a la clase de las fenetilaminas. Este compuesto se caracteriza por la presencia de un grupo aminopropil y un grupo feniletil unidos al mismo átomo de nitrógeno. Las fenetilaminas son conocidas por su amplia gama de actividades biológicas y se encuentran en varios compuestos naturales y sintéticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2-Aminopropil)(2-feniletil)amina típicamente involucra la reacción de 2-feniletilamina con 2-bromopropano en condiciones básicas. La reacción procede a través de una sustitución nucleofílica, donde el grupo amina de la 2-feniletilamina ataca el carbono electrófilo del 2-bromopropano, lo que resulta en la formación del producto deseado.
Condiciones de reacción:
Reactivos: 2-feniletilamina, 2-bromopropano
Solvente: Etanol anhidro
Temperatura: Condiciones de reflujo
Catalizador: Carbonato de potasio (K2CO3)
Métodos de producción industrial
En un entorno industrial, la producción de (2-Aminopropil)(2-feniletil)amina se puede ampliar utilizando reactores de flujo continuo. Este método permite un mejor control sobre las condiciones de reacción y una mayor producción. El uso de catalizadores inmovilizados y sistemas automatizados mejora aún más la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
(2-Aminopropil)(2-feniletil)amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las iminas o nitrilos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en aminas secundarias o terciarias.
Sustitución: El grupo amina puede participar en reacciones de sustitución nucleofílica con haluros de alquilo o cloruros de sulfonilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en medio ácido.
Reducción: Hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) en éter anhidro.
Sustitución: Haluros de alquilo (por ejemplo, yoduro de metilo) o cloruros de sulfonilo (por ejemplo, cloruro de tosilo) en presencia de una base como hidróxido de sodio (NaOH).
Principales productos formados
Oxidación: Iminas o nitrilos
Reducción: Aminas secundarias o terciarias
Sustitución: Aminas alquiladas o sulfoniladas
Aplicaciones Científicas De Investigación
(2-Aminopropil)(2-feniletil)amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia su papel en la neurotransmisión y sus posibles efectos sobre el sistema nervioso central.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluso como precursor de compuestos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis orgánica.
Mecanismo De Acción
El mecanismo de acción de (2-Aminopropil)(2-feniletil)amina implica su interacción con varios objetivos moleculares, incluidos los receptores de neurotransmisores y las enzimas. El compuesto puede actuar como ligando para el receptor 1 asociado a la traza de amina (TAAR1), modulando la liberación y la recaptación de neurotransmisores monoaminérgicos como la dopamina, la norepinefrina y la serotonina. Esta interacción puede influir en el estado de ánimo, la cognición y el comportamiento.
Comparación Con Compuestos Similares
Compuestos similares
Fenetilamina: Un alcaloide monoaminérgico natural que actúa como estimulante del sistema nervioso central.
Anfetamina: Un potente estimulante del sistema nervioso central utilizado en el tratamiento del trastorno por déficit de atención e hiperactividad (TDAH) y la narcolepsia.
Metanfetamina: Un estimulante potente y altamente adictivo que afecta el sistema nervioso central.
Singularidad
(2-Aminopropil)(2-feniletil)amina es única debido a sus dos grupos funcionales, que le permiten participar en una variedad de reacciones químicas e interactuar con múltiples objetivos moleculares. Esta versatilidad la convierte en un compuesto valioso tanto en las aplicaciones de investigación como en las industriales.
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-N-(2-phenylethyl)propane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-10(12)9-13-8-7-11-5-3-2-4-6-11/h2-6,10,13H,7-9,12H2,1H3 |
Clave InChI |
WKOORXPJCFZZDN-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCCC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)



![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)
![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)



![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)

![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)

